Ethyl deca-2,4,6-trienoate
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Overview
Description
Ethyl deca-2,4,6-trienoate is an organic compound characterized by the presence of three conjugated double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl deca-2,4,6-trienoate can be synthesized through various methods, including the Pd-catalyzed cross-coupling reactions. One such method involves the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using Pd-catalyzed Negishi coupling . This method ensures high stereoselectivity and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar Pd-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl deca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Ethyl deca-2,4,6-trienoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl deca-2,4,6-trienoate involves its interaction with molecular targets and pathways within biological systems. The conjugated double bonds in its structure allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl deca-2,4,6-trienoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Deca-2,4,6-trienoic acid: Similar in structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
143371-40-8 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3 |
InChI Key |
HBJMCXQIYRADQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OCC |
Origin of Product |
United States |
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